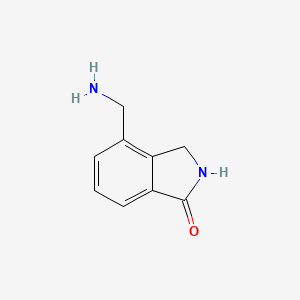
4-(Aminomethyl)isoindolin-1-one
Overview
Description
4-(Aminomethyl)isoindolin-1-one is a heterocyclic compound that features an isoindolinone core with an aminomethyl group attached to the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)isoindolin-1-one can be achieved through several methods. One common approach involves the reaction of isoindolin-1-one with formaldehyde and ammonia or a primary amine under acidic conditions. This method typically yields the desired product through a Mannich-type reaction.
Another method involves the use of multicomponent reactions (MCRs), such as the Ugi reaction, where a carboxylic acid, a primary amine, an aldehyde, and an isocyanide are combined to form the final product . This approach is versatile and efficient, providing access to a variety of isoindolinone derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoindolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindolinone compounds.
Scientific Research Applications
4-(Aminomethyl)isoindolin-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)isoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with the active sites of these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyisoindolin-1-one: This compound features a hydroxyl group at the third position and is known for its biological activity.
N-Methylisoindolin-1-one: This derivative has a methyl group attached to the nitrogen atom and exhibits different chemical reactivity.
Uniqueness
4-(Aminomethyl)isoindolin-1-one is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s ability to participate in a variety of chemical reactions and interact with biological targets, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(aminomethyl)-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-4-6-2-1-3-7-8(6)5-11-9(7)12/h1-3H,4-5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTBWQKTARSTEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2C(=O)N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride](/img/structure/B1397005.png)
![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/structure/B1397006.png)
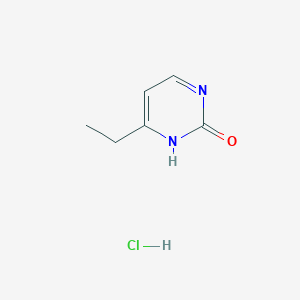
![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride](/img/structure/B1397011.png)

![1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one](/img/structure/B1397014.png)
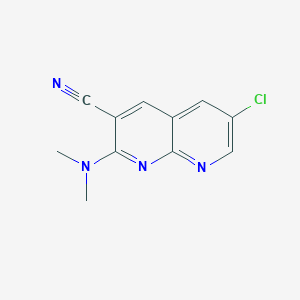
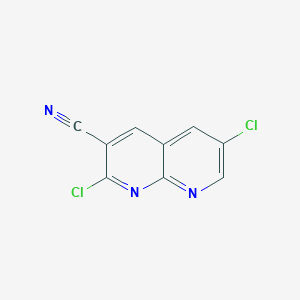
![Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1397020.png)
![4-{[(4-Chloro-2-fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397022.png)
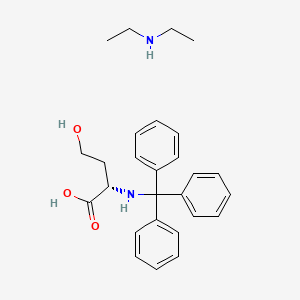
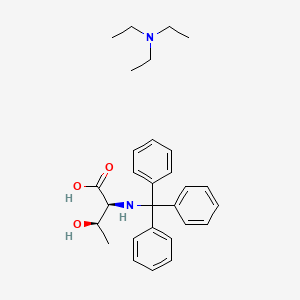
![4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1397025.png)

